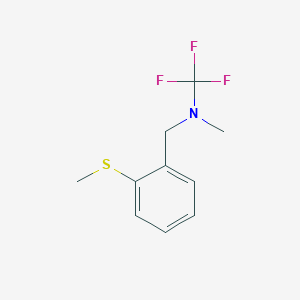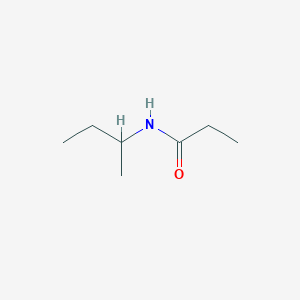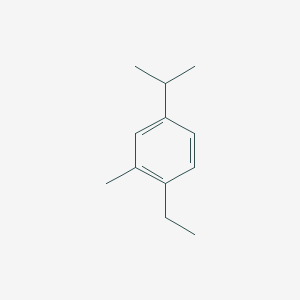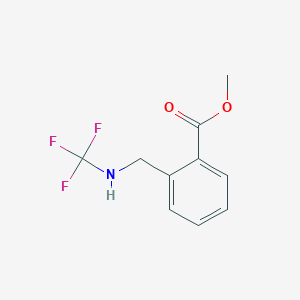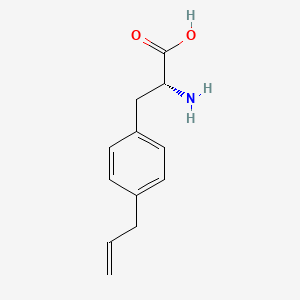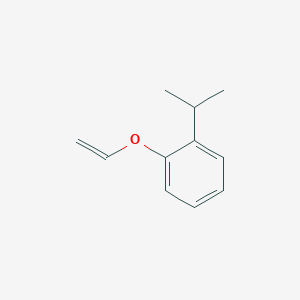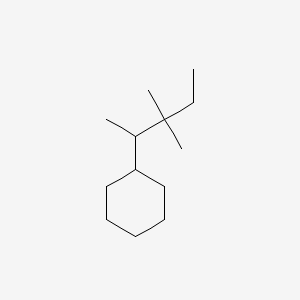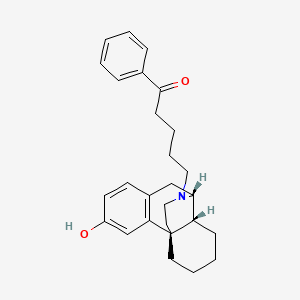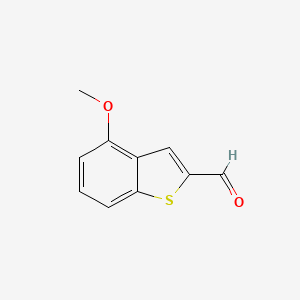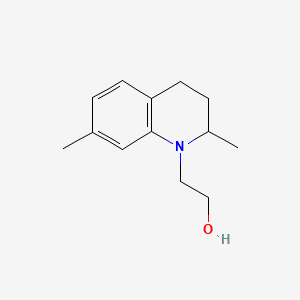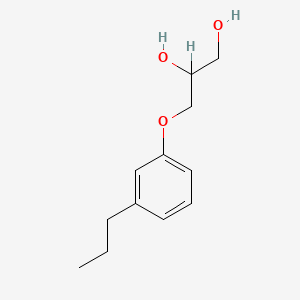![molecular formula C28H27N5O2 B13953024 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- is a complex organic compound that features a unique combination of pyrrolidine, indole, pyridine, and isoquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as pyrrolidine, indole, and isoquinoline derivatives, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: This compound shares the pyrrolidine core and is used in similar applications, such as in the synthesis of advanced materials.
Indole-3-acetic acid: An indole derivative with significant biological activity, used as a plant hormone and in various medicinal applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar structural features and are studied for their potential as kinase inhibitors in cancer therapy.
Uniqueness
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- is unique due to its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and the potential for novel therapeutic effects .
属性
分子式 |
C28H27N5O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
1-[7-[1-(2,3-dihydroindol-1-yl)-4-methyl-2-oxopyridin-3-yl]isoquinolin-3-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-18-8-12-33(32-13-10-19-4-2-3-5-24(19)32)28(35)26(18)21-7-6-20-15-25(30-16-23(20)14-21)31-11-9-22(17-31)27(29)34/h2-8,12,14-16,22H,9-11,13,17H2,1H3,(H2,29,34) |
InChI 键 |
PURYTKFKNAXPJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C=C1)N2CCC3=CC=CC=C32)C4=CC5=CN=C(C=C5C=C4)N6CCC(C6)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


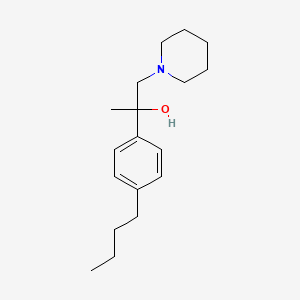
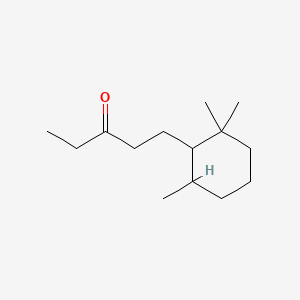
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
